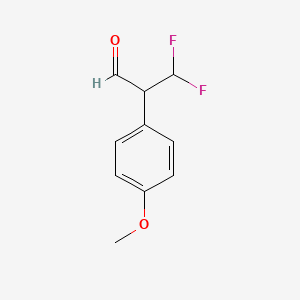
5-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C4H4BrF3N4. It is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of bromine and trifluoroethyl groups in its structure imparts unique chemical properties, making it a valuable compound for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-bromo-1H-1,2,4-triazole with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the bromination of 1H-1,2,4-triazole followed by the introduction of the trifluoroethyl group. The process is optimized to achieve high yields and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: The triazole ring can be reduced under specific conditions to yield partially or fully reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted triazoles with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include triazole oxides and other oxidized derivatives.
Reduction Reactions: Products include partially or fully reduced triazole derivatives.
科学研究应用
5-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs targeting various diseases, including infectious diseases and cancer.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
- 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-amine is unique due to its specific combination of bromine and trifluoroethyl groups attached to the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a preferred choice for certain research and industrial applications.
属性
分子式 |
C4H4BrF3N4 |
|---|---|
分子量 |
245.00 g/mol |
IUPAC 名称 |
5-bromo-1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C4H4BrF3N4/c5-2-10-3(9)11-12(2)1-4(6,7)8/h1H2,(H2,9,11) |
InChI 键 |
FKWDMSUSGRNKNQ-UHFFFAOYSA-N |
规范 SMILES |
C(C(F)(F)F)N1C(=NC(=N1)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


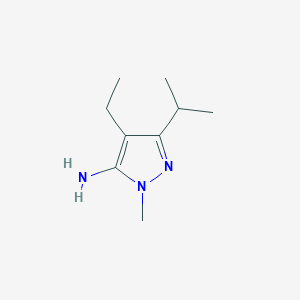
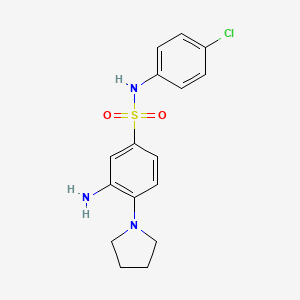
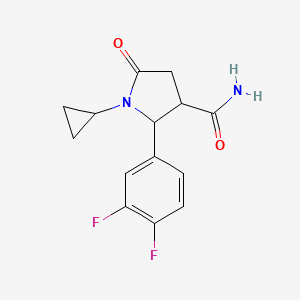
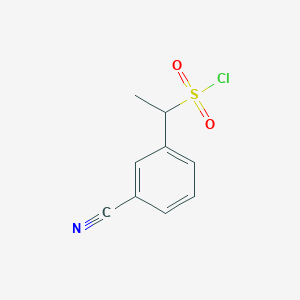
![Spiro[3.5]non-5-en-7-one](/img/structure/B13069343.png)

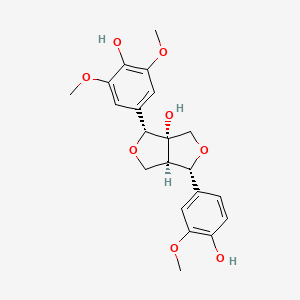
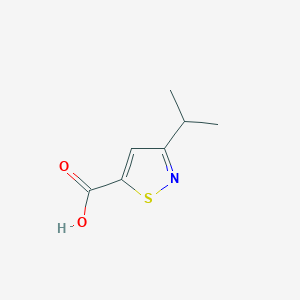

![1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13069371.png)
![1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene](/img/structure/B13069377.png)

